3-Bromo-5-nitrobenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-nitrobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H3BrFNO4S It is a derivative of benzenesulfonyl fluoride, where the benzene ring is substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitrobenzenesulfonyl fluoride typically involves the introduction of bromine and nitro groups onto a benzenesulfonyl fluoride backbone. One common method involves the nitration of 3-bromobenzenesulfonyl fluoride using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitrobenzenesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The bromine atom can be oxidized to form bromine-containing oxidized products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions, often in the presence of a base.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Amino Derivatives: Formed from the reduction of the nitro group.
Oxidized Bromine Compounds: Formed from the oxidation of the bromine atom.
Scientific Research Applications
3-Bromo-5-nitrobenzenesulfonyl fluoride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biological applications, where the compound can form covalent bonds with nucleophilic sites on target molecules. The nitro and bromine substituents can also influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitrobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl fluoride: Contains a trifluoromethyl group instead of a nitro group.
3-Bromo-5-nitrobenzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
3-Bromo-5-nitrobenzenesulfonyl fluoride is unique due to the presence of both bromine and nitro groups on the benzenesulfonyl fluoride backbone. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and biochemical research.
Properties
IUPAC Name |
3-bromo-5-nitrobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSFNFCYYAEBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.